2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine is a fluorinated pyridine derivative Fluorinated pyridines are of significant interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Baltz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination . Another method involves the use of potassium fluoride to selectively convert 2-halopyridines into 2-fluoropyridines at elevated temperatures (100–200 °C) .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can vary depending on the desired product and scale of production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the fluorinated pyridine to its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Agrochemicals: Fluorinated pyridines are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Imaging Agents: The compound can be used in the synthesis of fluorine-18 labeled imaging agents for positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity for these targets. This can result in altered biological activity and improved efficacy in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHVZUDSFEJTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=CC=N1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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